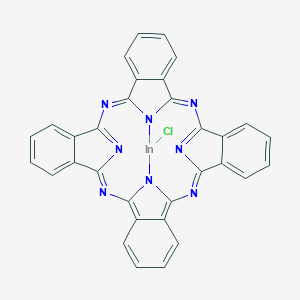

Indium(III)-Phthalocyaninchlorid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Indium(III) phthalocyanine compounds involves the reaction of indium with organic precursors under specific conditions. For instance, a complex of indium(III) with a bicyclic phthalocyanine was synthesized from the reaction of indium with 1,2-dicyanobenzene under a low nitrogen pressure at about 210°C, crystallizing in the triclinic system (Janczak & Kubiak, 1994). Another synthesis approach describes the creation of sulfonamide-substituted indium phthalocyanines, showing the versatility of substituents in modifying the compound's properties (Carvalho et al., 2010).

Molecular Structure Analysis

The molecular structure of these complexes reveals detailed coordination and bonding patterns. For example, an indium(III) complex demonstrated a hexadentate chelate macrocyclic ligand forming a distorted trigonal prism with its six N-donor atoms (Janczak & Kubiak, 1994). The detailed crystal structure analysis aids in understanding the electronic and steric effects influencing the compound's reactivity and properties.

Chemical Reactions and Properties

Indium(III) chloride has been identified as a highly efficient and versatile catalyst for acylation reactions, underlining the compound's significant chemical reactivity (Chakraborti & Gulhane, 2003). This reactivity is crucial for the development of novel chemical syntheses and materials.

Physical Properties Analysis

The physical properties, such as photophysical and optical limiting properties, of indium phthalocyanines vary with axial ligands, illustrating the impact of molecular structure on the compound's behavior under light exposure (Dini et al., 2008). These studies contribute to the understanding of the material's suitability for applications like optical limiting and photodynamic therapy.

Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen

Indium(III)-Komplexe, einschließlich Indium(III)-Phthalocyaninchlorid, sind vielseitige Spezies, die Auger-Elektronen emittieren, was sie für eine Vielzahl von biologischen und medizinischen Anwendungen geeignet macht . Die Eigenschaften dieser Komplexe hängen von dem primären Liganden ab, der für ihre Synthese verwendet wird .

Biologische Anwendungen

Indium(III)-Komplexe haben in verschiedenen biologischen Anwendungen wie antibakteriellen, antimykotischen und antiviralen Behandlungen Potenzial gezeigt . Sie haben auch Potenzial in der Krebstherapie, Bioimaging, Radiopharmazeutika, photodynamischen Chemotherapie, Antioxidantien und Anwendungen zur optischen Begrenzung .

Synthesemethoden

Phthalocyaninkomplexe von Indium können durch eine Reaktion synthetisiert werden, die Chinolin, 3-Pyridyloxyphthalonitril und wasserfreies Indium(III)-chlorid beinhaltet .

Photophysikalische Eigenschaften

Die photophysikalischen Eigenschaften (Fluoreszenzquantenausbeuten und Fluoreszenzverhalten) von peripher tetra-substituierten neuen Komplexen von this compound wurden untersucht . Diese Komplexe zeigten im Vergleich zu anderen Indiumderivaten relativ höhere Fluoreszenzquantenausbeuten .

Feuchtigkeitsmessende Eigenschaften

Es wurde festgestellt, dass this compound feuchtigkeitsmessende Eigenschaften besitzt . Die Feuchtigkeitsdetektionsfähigkeiten der Filme dieser Verbindung wurden untersucht, und es wurde festgestellt, dass die Feuchtigkeitsmessbarkeit bestimmter Derivate höher ist als bei anderen .

Halbleitertechnologie

This compound, wie auch andere Indiumverbindungen, findet Anwendung in Bereichen wie Optik und Mikroelektronik, die Halbleitertechnologie nutzen

Wirkmechanismus

Target of Action

Indium(III) phthalocyanine chloride is a versatile species that emits Auger electrons . It has been extensively studied for its antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites . The specific targets can vary depending on the type of microorganism being targeted .

Mode of Action

The interaction of Indium(III) phthalocyanine chloride with its targets results in the emission of Auger electrons . These electrons can cause damage to the targeted microorganisms, leading to their inactivation .

Biochemical Pathways

It is known that the compound’s antimicrobial action involves the generation of auger electrons, which can disrupt the normal functioning of microorganisms .

Result of Action

The molecular and cellular effects of Indium(III) phthalocyanine chloride’s action primarily involve the disruption of microorganism function through the emission of Auger electrons . This can lead to the inactivation of the targeted microorganisms, contributing to the compound’s antimicrobial effects .

Action Environment

The action, efficacy, and stability of Indium(III) phthalocyanine chloride can be influenced by various environmental factors. For instance, the compound has been shown to have humidity-sensing properties , suggesting that its activity could be affected by the moisture levels in its environment

Eigenschaften

IUPAC Name |

38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXBXWOHQZBGFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16ClInN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586820 | |

| Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19631-19-7 | |

| Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(III)phthalocyanine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

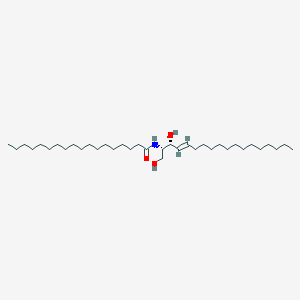

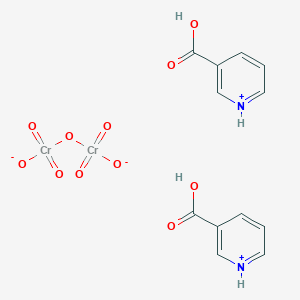

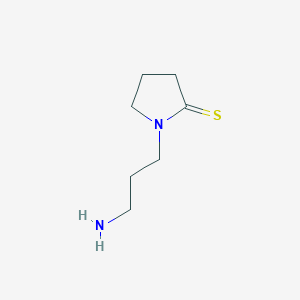

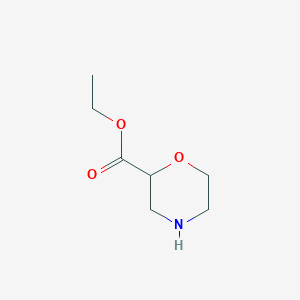

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: In(III)PcCl exhibits strong absorption in the visible light range, making it suitable for light-harvesting applications like solar cells. [, ] This strong absorption is attributed to the phthalocyanine ring's electronic structure, which can be further tuned by incorporating different metal centers or modifying the peripheral substituents. [, ] Furthermore, the ability to deposit In(III)PcCl as thin films [, ] with controlled morphology [] is crucial for device fabrication.

A: Research suggests that In(III)PcCl can be effectively integrated into both flat-heterojunction and disperse heterojunction device architectures on flexible substrates. [] Interestingly, the disperse heterojunction arrangement, characterized by a less ordered interface between In(III)PcCl and other semiconducting materials, was found to be more efficient than the precisely layered flat-heterojunction. [] This highlights the importance of morphology control in optimizing device performance.

A: Yes, In(III)PcCl can be modified to alter its electronic and optical properties. For instance, it can undergo single or double reduction reactions in the presence of transition metal carbonyls. [] These reactions lead to the formation of anionic In(III)Pc complexes with distinct optical signatures and magnetic properties. [] Such modifications allow for fine-tuning the material's properties for specific applications.

A: In(III)PcCl demonstrates promise as a photosensitizer for photodynamic therapy (PDT) against melanoma. [] In vitro studies have shown that In(III)PcCl effectively induces cell death in melanoma cells upon irradiation with red light. [] This activity stems from its ability to generate reactive oxygen species upon light activation, ultimately leading to tumor cell destruction.

A: Yes, density functional theory (DFT) calculations have been employed to investigate the structural and electronic properties of In(III)PcCl and its derivatives. [, ] These calculations provide insights into the electronic band structure, molecular orbitals, and optical transitions within the molecule. Such computational studies complement experimental findings and guide the design of new materials with improved properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)

![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)

![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)